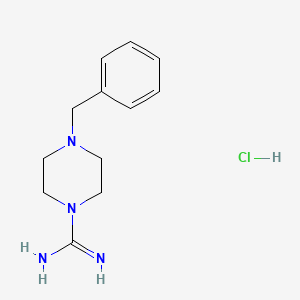

4-Benzylpiperazine-1-carboximidamide hydrochloride

描述

Contextualization of Piperazine-Carboximidamide Scaffolds in Medicinal and Organic Chemistry Research

The piperazine (B1678402) ring is a prevalent heterocyclic motif in a vast array of pharmacologically active compounds. researchgate.net It is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov The utility of the piperazine moiety is attributed to its unique physicochemical properties, including its ability to improve the solubility and basicity of a molecule, which can in turn enhance its pharmacokinetic and pharmacodynamic profiles. nih.gov The two nitrogen atoms within the six-membered ring can be functionalized to create diverse libraries of compounds for drug discovery efforts. researchgate.net

When the piperazine scaffold is combined with a carboximidamide group, it gives rise to a class of compounds with significant potential in therapeutic research. Aryl carboximidamide derivatives have demonstrated promising antiproliferative action, making them attractive candidates for cancer therapy. nih.gov The amalgamation of the piperazine and carboximidamide functionalities through molecular hybridization has been explored as a strategy to develop potent antiproliferative agents. nih.gov For instance, novel piperine-carboximidamide hybrids have been designed and synthesized, showing cytotoxic activity against various cancer cell lines by targeting key proteins such as EGFR, BRAF, and CDK2. nih.gov

Table 1: Examples of Biologically Active Scaffolds in Medicinal Chemistry| Scaffold | Significance in Medicinal Chemistry | Therapeutic Areas of Interest |

|---|---|---|

| Piperazine | Considered a privileged scaffold; improves pharmacokinetic properties such as solubility. researchgate.netnih.gov | Anticancer, antibacterial, anti-inflammatory, antiviral. researchgate.net |

| Carboximidamide | Pharmacophore with demonstrated antiproliferative effects. nih.gov | Oncology. nih.gov |

| Piperidine (B6355638) | A common core in numerous active pharmaceuticals; can modulate physicochemical properties and enhance biological activity. arizona.eduresearchgate.net | CNS modulators, anti-cancer drugs, analgesics. arizona.edu |

Historical Perspective of 4-Benzylpiperazine Derivatives in Chemical Synthesis

The history of 4-benzylpiperazine derivatives is rooted in the synthesis of N-benzylpiperazine (BZP). BZP was first synthesized in 1944 by Burroughs Wellcome & Company. wikipedia.orgusdoj.gov Initially, it was investigated as a potential anti-parasitic agent. usdoj.gov Later, in the 1970s, its potential as an antidepressant was explored, but this line of research was discontinued (B1498344) when studies revealed its amphetamine-like effects. wikipedia.org

The synthesis of BZP can be achieved through the reaction of piperazine monohydrochloride with benzyl (B1604629) chloride. europa.eu This straightforward synthetic route has made BZP and its derivatives accessible for various research purposes. Over the years, the benzylpiperazine core has been utilized as a building block in the synthesis of a wide range of compounds with diverse biological activities. europa.eu For example, in the field of oncology, benzylpiperazine derivatives have been designed and synthesized as selective inhibitors of antiapoptotic B-cell lymphoma 2 (Bcl-2) family proteins. nih.gov

Table 2: Timeline of Key Developments in Benzylpiperazine Research| Year | Development | Significance |

|---|---|---|

| 1944 | First synthesis of N-benzylpiperazine (BZP). wikipedia.orgusdoj.gov | Marks the beginning of research into benzylpiperazine derivatives. |

| 1950s | Early clinical trials of piperazine as an antihelminthic agent. wikipedia.org | Established the therapeutic potential of the piperazine scaffold. |

| 1970s | Investigation of BZP as a potential antidepressant. wikipedia.org | Exploration of the central nervous system effects of benzylpiperazine derivatives. |

| 2013 | Design and synthesis of benzylpiperazine derivatives as selective binders of Mcl-1. nih.gov | Demonstrated the potential of benzylpiperazine derivatives in targeted cancer therapy. |

Rationale for Investigating the 4-Benzylpiperazine-1-carboximidamide (B1217121) Core in Contemporary Chemical Biology

The investigation of the 4-benzylpiperazine-1-carboximidamide core in contemporary chemical biology is driven by the synergistic potential of its constituent parts. The established pharmacological importance of the piperazine scaffold and the therapeutic promise of the carboximidamide functional group provide a strong rationale for their combination. researchgate.netnih.gov

A key area of interest is the development of selective inhibitors for protein-protein interactions, which are notoriously difficult to target with small molecules. For instance, considerable effort has been directed towards developing inhibitors of the antiapoptotic Bcl-2 family proteins, such as Mcl-1, which are overexpressed in many cancers. nih.gov The design of benzylpiperazine derivatives has led to the identification of compounds that exhibit high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov One such compound demonstrated a Ki value of 0.18 μM for Mcl-1 with no detectable binding to Bcl-2 or Bcl-xL. nih.gov This highlights the potential of the 4-benzylpiperazine-1-carboximidamide core to serve as a foundation for the development of highly selective and potent therapeutic agents. The exploration of this core structure allows researchers to fine-tune the binding affinity and selectivity through molecular modeling and synthetic modifications, offering a promising avenue for the discovery of novel drugs. nih.gov

Structure

3D Structure of Parent

属性

IUPAC Name |

4-benzylpiperazine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.ClH/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRLTIHNBJNFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylpiperazine 1 Carboximidamide Hydrochloride and Its Analogs

Pioneering Synthetic Routes to Piperazine-1-carboximidamide (B1302283) Structures

The creation of the piperazine-1-carboximidamide core structure is fundamentally a guanylation reaction, where a secondary amine (the piperazine (B1678402) nitrogen) acts as a nucleophile to attack an electrophilic guanylating agent. Early and foundational methods for the synthesis of guanidines from amines often involved direct reactions with reagents like cyanamide (B42294) or its derivatives.

One of the earliest approaches to forming such structures involved the reaction of a piperazine with cyanamide, often under elevated temperatures. This method, while direct, could sometimes lead to the formation of byproducts and required harsh conditions. Another classical approach involves the use of S-alkylisothioureas. In this method, the piperazine nitrogen attacks the sp²-hybridized carbon of the isothiourea, leading to the displacement of a mercaptan (e.g., methanethiol) and the formation of the desired guanidine (B92328). These pioneering routes established the fundamental chemical transformations necessary for accessing the piperazine-1-carboximidamide scaffold, paving the way for the development of more refined and higher-yielding methodologies.

Optimized Preparation of 4-Benzylpiperazine-1-carboximidamide (B1217121) Hydrochloride

The optimized synthesis of 4-benzylpiperazine-1-carboximidamide hydrochloride is a multi-step process that requires careful selection of precursors, precise control of reaction conditions for the key amidination step, and controlled procedures for salt formation and purification.

The synthesis logically begins with the preparation of the core piperazine structure. The primary precursors for the target molecule are 1-benzylpiperazine (B3395278) and a suitable guanylating agent.

1-Benzylpiperazine : This key intermediate is commonly synthesized by the mono-N-alkylation of piperazine with benzyl (B1604629) chloride. orgsyn.org To avoid the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine, reaction conditions must be carefully controlled. One effective method involves reacting piperazine hexahydrate with one equivalent of piperazine dihydrochloride (B599025) and one equivalent of benzyl chloride in ethanol. orgsyn.org This procedure maintains a controlled pH and stoichiometry, favoring the formation of the desired monosubstituted product, 1-benzylpiperazine dihydrochloride, which can then be neutralized to the free base for the subsequent step. orgsyn.org

Guanylating Agents : The choice of the reagent to install the carboximidamide group is critical for achieving high yield and purity. Modern syntheses have moved towards more efficient and selective reagents that react under milder conditions. A highly effective and widely used reagent for this transformation is 1H-Pyrazole-1-carboxamidine hydrochloride . This reagent is favored because it is a stable, crystalline solid that readily reacts with primary and secondary amines in the presence of a base to form guanidines, releasing pyrazole (B372694) as a benign byproduct. Other modern reagents include protected S-methylisothioureas (e.g., N,N'-di-Boc-S-methylisothiourea) or triflylguanidines, which offer high reactivity and control over the substitution pattern of the final guanidine.

The core transformation in the synthesis is the amidination (or guanylation) of 1-benzylpiperazine. Using 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent, the reaction proceeds via a nucleophilic addition-elimination mechanism.

The process begins with the deprotonation of 1-benzylpiperazine by a suitable base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to generate a more nucleophilic free amine. This amine then attacks the electrophilic carbon of the protonated carboxamidine reagent. A tetrahedral intermediate is formed, which subsequently collapses by eliminating pyrazole, a stable leaving group. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at room temperature or with gentle heating to drive the reaction to completion. The resulting product is the guanidine free base, which is then carried forward to the salt formation step.

Table 1: Representative Amidination Reaction Conditions

| Parameter | Condition |

|---|---|

| Starting Amine | 1-Benzylpiperazine |

| Guanylating Agent | 1H-Pyrazole-1-carboxamidine hydrochloride |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 12-24 hours |

To obtain the final product as a stable, crystalline solid suitable for handling and storage, the synthesized 4-benzylpiperazine-1-carboximidamide free base is converted to its hydrochloride salt. This is typically achieved by dissolving the crude free base in a suitable anhydrous organic solvent, such as methanol, ethanol, or a mixture of diethyl ether and methanol.

A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous hydrogen chloride is then added dropwise to the stirred solution of the free base. The addition of acid protonates the basic guanidine nitrogen, causing the hydrochloride salt to precipitate out of the solution. The resulting solid is collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any residual impurities, and dried under vacuum. Crystallization from a suitable solvent system, such as ethanol/ether, can be performed to obtain a product of high purity.

Synthetic Diversification Strategies for 4-Benzylpiperazine-1-carboximidamide Derivatives

To explore the biological activities of this chemical scaffold, medicinal chemists often synthesize a library of related compounds, or analogs. Diversification strategies primarily focus on modifying the peripheral moieties of the core structure to investigate structure-activity relationships (SAR).

A primary strategy for diversification involves introducing various chemical substituents onto the phenyl ring of the benzyl group. This allows for a systematic evaluation of how electronic and steric factors influence the compound's interaction with biological targets.

The synthesis of these analogs follows the same fundamental route as the parent compound, with the modification occurring at the very first step. Instead of using benzyl chloride, a series of substituted benzyl chlorides (or bromides) are used to alkylate piperazine. These precursors, such as 4-chlorobenzyl chloride, 4-methoxybenzyl chloride, or 3-trifluoromethylbenzyl chloride, are often commercially available. Each substituted benzylpiperazine is then carried through the same optimized amidination and salt formation procedures.

By creating a matrix of compounds with different substituents (e.g., electron-donating, electron-withdrawing, halogen, alkyl, alkoxy groups) at various positions (ortho, meta, para) on the benzyl ring, researchers can build a detailed SAR profile. This information is crucial for optimizing the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Table 2: Examples of Precursors for SAR Studies

| Substituent on Benzyl Ring | Starting Material | Resulting Intermediate |

|---|---|---|

| 4-Fluoro | 1-Fluoro-4-(chloromethyl)benzene | 1-(4-Fluorobenzyl)piperazine |

| 4-Chloro | 1-Chloro-4-(chloromethyl)benzene | 1-(4-Chlorobenzyl)piperazine |

| 4-Methyl | 1-(Chloromethyl)-4-methylbenzene | 1-(4-Methylbenzyl)piperazine |

| 4-Methoxy | 1-(Chloromethyl)-4-methoxybenzene | 1-(4-Methoxybenzyl)piperazine |

| 3-Trifluoromethyl | 1-(Chloromethyl)-3-(trifluoromethyl)benzene | 1-(3-Trifluoromethylbenzyl)piperazine |

Exploration of Variations within the Piperazine Ring System

While many modifications of piperazine-containing drugs involve substitution at the nitrogen atoms, functionalization of the carbon atoms of the piperazine ring offers a pathway to novel analogs with altered spatial arrangements and physicochemical properties. researchgate.net Traditional synthetic routes to C-substituted piperazines can be lengthy and are often limited by the availability of starting materials. researchgate.net However, recent advances in synthetic chemistry, particularly in C-H functionalization, have provided more direct and efficient methods for introducing diversity to the piperazine core. researchgate.netmdpi.com

Modern synthetic strategies allow for the introduction of substituents at the C2, C3, C5, and C6 positions of the piperazine ring. These approaches include:

Direct C-H Functionalization: Photoredox catalysis has emerged as a powerful tool for the direct arylation, vinylation, and alkylation of the piperazine ring's C-H bonds. researchgate.net For instance, iridium- and ruthenium-based catalysts, as well as organic dyes, can facilitate the formation of α-aryl-substituted piperazines. researchgate.net This method avoids the need for pre-functionalized piperazine precursors.

Lithiation-Based Methods: Direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, followed by quenching with an electrophile, provides access to a range of α-functionalized piperazines with good diastereocontrol. mdpi.com This strategy has been instrumental in the asymmetric synthesis of complex molecules. mdpi.com

Building the Ring from Substituted Precursors: An alternative to modifying a pre-existing piperazine ring is to construct it from smaller, substituted building blocks. A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines. mdpi.com Subsequent stereoselective catalytic reductive cyclization of the oxime groups yields piperazines with substituents at the carbon atoms. mdpi.com This method allows for the conversion of a primary amino group in a bioactive molecule directly into a substituted piperazine ring. mdpi.com

These methodologies enable the synthesis of a wide array of piperazine analogs, where substituents on the carbon backbone can influence the molecule's conformation, lipophilicity, and interaction with biological targets.

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Photoredox C-H Arylation | Direct functionalization of C-H bonds on the piperazine ring using a photocatalyst to introduce aryl groups. | Avoids pre-functionalization; uses transition metal or organic dye catalysts. | researchgate.net |

| Direct α-C–H Lithiation | Diastereoselective functionalization of N-Boc piperazines via lithiation and subsequent reaction with electrophiles. | Provides good diastereocontrol; useful for asymmetric synthesis. | mdpi.com |

| Reductive Cyclization of Dioximes | Construction of the piperazine ring from primary amines and nitrosoalkenes, followed by catalytic reduction. | Allows for building substituted piperazines from acyclic precursors. | mdpi.com |

Modifications and Isosteric Replacements of the Carboximidamide Functional Group

The carboximidamide group, a derivative of guanidine, is a key pharmacophoric element, often involved in crucial hydrogen bonding and electrostatic interactions. nih.gov Its modification or replacement with bioisosteres—structurally distinct groups with similar physicochemical or biological properties—is a common strategy in medicinal chemistry to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. drugdesign.orgdrughunter.com

Direct Modification:

The guanidine functionality, and by extension the carboximidamide group, can be directly modified. For example, terminal nitrogen atoms can be selectively alkylated or acylated. nih.gov This can be achieved by preparing tailor-made precursors, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine for alkylation, which can then transfer the pre-modified group to an amine. nih.gov Such subtle modifications can lead to significant changes in biological activity and receptor subtype selectivity. nih.gov

Isosteric Replacements:

A more significant alteration involves replacing the entire carboximidamide group with a non-classical bioisostere. drughunter.com The goal is to mimic the key interactions of the original group while improving other properties. Common replacements for related amide and guanidine functionalities include various five-membered heterocyclic rings, which can replicate the hydrogen bond donor/acceptor pattern. drughunter.comhyphadiscovery.com

Potential isosteric replacements for the carboximidamide group include:

Triazoles: 1,2,3-Triazoles are excellent amide bioisosteres that can act as both hydrogen bond donors and acceptors, while offering improved metabolic stability against hydrolysis. hyphadiscovery.com The substitution pattern (1,4- vs. 1,5-disubstituted) is critical for mimicking the geometry of the original functional group. hyphadiscovery.com

Oxadiazoles and Thiadiazoles: These heterocycles are also frequently used as replacements for amide and carboxylic acid groups. drughunter.com For instance, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been successfully employed as bioisosteres in drug design, offering increased lipophilicity and enhanced oral bioavailability. drughunter.com

Acyl Sulfonamides: While a standard sulfonamide is a weaker acid than a carboxylic acid, an acyl sulfonamide can better mimic the acidity and hydrogen-bonding geometry. drughunter.comnih.gov These groups have emerged as promising alternatives to amides and related functionalities. hyphadiscovery.com

| Bioisostere Class | Example(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| Nitrogen Heterocycles | 1,2,3-Triazoles, 1,2,4-Oxadiazoles | Mimic hydrogen bonding properties; can enhance metabolic stability and pharmacokinetic profiles. | drughunter.comhyphadiscovery.com |

| Sulfur-Containing Groups | Acyl Sulfonamides, Thiadiazoles | Can mimic acidity and geometry of hydrogen bonds while increasing lipophilicity and metabolic stability. | drughunter.comhyphadiscovery.com |

| Other Amide Isosteres | Thioamides, N-Cyanoguanidines | Alter electronic properties and hydrogen bonding capabilities (HBD/HBA balance). | drugdesign.orghyphadiscovery.com |

Insufficient Information to Generate Article

Following a comprehensive search for scholarly articles and analytical data, it has been determined that there is insufficient specific information available in the public domain to generate a scientifically accurate article on the advanced analytical characterization of this compound.

The search did not yield specific Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption data, High-Resolution Mass Spectrometry (HRMS) fragmentation, High-Performance Liquid Chromatography (HPLC) purity profiles, or Gas Chromatography-Mass Spectrometry (GC-MS) analysis pertaining directly to this compound.

While data exists for structurally related compounds, such as 1-benzylpiperazine (BZP) and other substituted piperazine derivatives, extrapolating this information would not provide a scientifically accurate characterization of the target compound. Analytical data is highly specific to the precise molecular structure, including the presence and arrangement of functional groups like the carboximidamide hydrochloride moiety.

Therefore, to adhere to the strict requirements of scientific accuracy and focus solely on the requested compound, the article cannot be generated at this time. Fulfilling the request would necessitate making unsubstantiated assumptions based on related but distinct chemical entities, which would violate the core principles of accurate scientific reporting.

Advanced Analytical Characterization in Chemical Research for 4 Benzylpiperazine 1 Carboximidamide Hydrochloride

X-ray Crystallography for Definitive Solid-State Structural Determination

Detailed research findings and data tables regarding the crystal structure of 4-Benzylpiperazine-1-carboximidamide (B1217121) hydrochloride are not available in the public domain.

In Vitro Pharmacological Profile of 4-Benzylpiperazine-1-carboximidamide Hydrochloride Not Established in Publicly Available Research

Following a comprehensive review of publicly accessible scientific literature, specific in vitro research data detailing the molecular interactions and biological target profile of this compound is not available. Extensive searches for binding affinity (Ki), reuptake inhibition (IC50), and functional activity data for this specific compound at the specified targets yielded no results.

The requested analysis focused on the following protein targets:

Monoamine Transporters: Serotonin (B10506) Transporter (SERT), Dopamine (B1211576) Transporter (DAT), and Norepinephrine Transporter (NET).

Receptors: Trace Amine-Associated Receptor 1 (TAAR1), Sigma-1, and Sigma-2.

While research exists for structurally related compounds, such as the parent molecule 1-benzylpiperazine (B3395278) (BZP) and other piperazine (B1678402) or piperidine (B6355638) derivatives, this information cannot be extrapolated to this compound. The presence of the carboximidamide (guanidine) group at the 1-position of the piperazine ring represents a significant structural modification that would substantially alter the compound's physicochemical properties and its interactions with biological targets compared to its parent compounds or other analogues.

Therefore, the creation of a scientifically accurate article adhering to the specific outline provided is not possible at this time due to the absence of published research data for this compound concerning its activity at SERT, DAT, NET, TAAR1, Sigma-1, and Sigma-2 receptors.

Molecular Interactions and Biological Target Profiling of 4 Benzylpiperazine 1 Carboximidamide Hydrochloride in Vitro Research Paradigms

Enzyme Inhibition Kinetics and Selectivity Profiling

The investigation of a compound's effect on various enzyme systems is a critical component of its in vitro pharmacological profiling. This helps in understanding its metabolic pathways and potential off-target effects.

Characterization of Other Relevant Enzyme Systems

Beyond carbonic anhydrases, a comprehensive in vitro profile would involve screening 4-Benzylpiperazine-1-carboximidamide (B1217121) hydrochloride against a panel of other enzymes relevant to drug metabolism and pharmacology. This would typically include cytochrome P450 (CYP) isoforms to assess potential for drug-drug interactions, as well as other enzymes that may be modulated by piperazine-containing compounds. The results of such studies would provide crucial insights into the compound's metabolic stability and potential for off-target activities. As with the other sections, specific data for the title compound is not available.

Structure Activity Relationship Sar Methodologies for 4 Benzylpiperazine 1 Carboximidamide Analogs

Systematic Elucidation of Pharmacophoric Features within the 4-Benzylpiperazine-1-carboximidamide (B1217121) Scaffold

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the 4-benzylpiperazine-1-carboximidamide scaffold, a putative pharmacophore can be deduced from models developed for related arylpiperazine antagonists of α-adrenoceptors. nih.govnih.gov

The key pharmacophoric features are hypothesized to be:

A Basic Nitrogen Atom: The piperazine (B1678402) ring contains two nitrogen atoms. The N4 nitrogen, attached to the benzyl (B1604629) group, is typically considered the basic center that is protonated at physiological pH. This positively charged group is often crucial for forming an ionic bond with an acidic residue (e.g., aspartate) in the target receptor's binding pocket. mdpi.com

Aromatic/Hydrophobic Regions: The scaffold presents two key aromatic regions: the benzyl ring and, if applicable, an aryl substituent on the carboximidamide group. The benzyl moiety is a significant hydrophobic feature that likely engages in van der Waals or π-π stacking interactions within a hydrophobic pocket of the receptor. ias.ac.in

Hydrogen Bond Donors/Acceptors: The carboximidamide group (-C(=NH)NH2) is a critical feature, providing multiple hydrogen bond donors and a potential hydrogen bond acceptor (the imine nitrogen). This group can form a network of hydrogen bonds with the target protein, contributing significantly to binding affinity and specificity. researchgate.net In some contexts, the carboxamidine moiety is considered an isostere of a guanidinium (B1211019) group, which is known to interact with carboxylate or phosphate (B84403) groups in biological targets. nih.gov

A generalized pharmacophore model for α1-adrenoceptor antagonists often includes a positive ionizable center, hydrophobic groups, and hydrogen bond acceptors. nih.gov The 4-benzylpiperazine-1-carboximidamide scaffold fits this model well, with the N4-piperazine nitrogen as the positive center, the benzyl group as a primary hydrophobic feature, and the carboximidamide group providing hydrogen bonding capabilities.

| Pharmacophoric Feature | Corresponding Structural Moiety in 4-Benzylpiperazine-1-carboximidamide | Putative Interaction with Target Receptor |

| Basic, Ionizable Center | N4 of the piperazine ring | Ionic bonding with acidic amino acid residues (e.g., Aspartic Acid) |

| Hydrophobic Region | Benzyl group | Van der Waals forces, π-π stacking within a hydrophobic pocket |

| Hydrogen Bond Donors | Amine (-NH2) and imine (-NH) of the carboximidamide | Hydrogen bonding with polar amino acid residues |

| Hydrogen Bond Acceptor | Imine nitrogen of the carboximidamide | Hydrogen bonding with hydrogen bond donor residues |

Influence of Substituent Position and Electronic Properties on Molecular Recognition

The nature, size, and position of substituents on the aromatic rings of 4-benzylpiperazine-1-carboximidamide analogs can profoundly impact their affinity and selectivity for a given biological target. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), modulate the electron density of the aromatic rings and can influence ligand-receptor interactions. libretexts.orgucalgary.ca

Substituents on the Benzyl Ring:

Modifications to the benzyl ring can fine-tune the hydrophobic and electronic interactions with the target.

Position: The position of substitution (ortho, meta, or para) is critical. For many arylpiperazine derivatives targeting G-protein coupled receptors, ortho-substitution on the phenyl ring attached to the piperazine is often favored for high affinity. nih.gov While the benzyl group in the target compound is attached to N4, similar positional preferences can be anticipated. For instance, a substituent at the para-position of the benzyl ring would extend into a different region of the binding pocket compared to an ortho-substituent, which might influence selectivity.

Electronic Effects:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the benzyl ring, potentially enhancing π-π stacking interactions. In some series of arylpiperazine ligands, ortho-methoxy substitution leads to high affinity for α1-adrenoceptors. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or a trifluoromethyl (-CF3) group can alter the electronic landscape of the benzyl ring. Halogen substitution has been shown to influence the affinity of N-(1-benzylpiperidin-4-yl)arylacetamide analogues for sigma receptors. researchgate.net In studies of other arylpiperazines, EWGs on a phenyl ring have been found to decrease binding to certain serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The impact of such groups on the 4-benzylpiperazine-1-carboximidamide scaffold would be target-dependent.

Substituents on an Aryl Carboximidamide Moiety:

If the carboximidamide group is further substituted with an aryl ring (forming an N-arylcarboximidamide), this introduces another site for modification.

The following table summarizes the predicted effects of various substituents based on general principles observed in related compound series.

| Substituent (R) on Benzyl Ring | Position | Electronic Effect | Predicted Impact on Activity | Rationale from Related Scaffolds |

| -OCH3 | Ortho, Para | Electron-Donating | Potentially increases affinity | Enhanced binding in some arylpiperazine α1-antagonists. nih.gov |

| -Cl, -F | Para | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | May increase or decrease affinity depending on the target; can enhance selectivity. | Halogenation can modulate affinity and selectivity in various ligand-receptor systems. researchgate.net |

| -CF3 | Meta, Para | Strongly Electron-Withdrawing | May decrease affinity for some targets | EWGs can reduce binding at certain serotonin and dopamine receptors. nih.gov |

| -CH3 | Any | Electron-Donating (Inductive/Hyperconjugation) | Generally well-tolerated, may slightly increase affinity through hydrophobic interactions. | Alkyl groups can enhance binding through favorable hydrophobic contacts. |

Stereochemical Considerations in Ligand-Target Interactions

Chirality can be a pivotal factor in the interaction of a ligand with its biological target. nih.gov Although 4-benzylpiperazine-1-carboximidamide itself is achiral, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers with potentially different pharmacological profiles.

Stereocenters could be introduced in several ways:

Substitution on the Piperazine Ring: Introducing a substituent on one of the carbon atoms of the piperazine ring would create a chiral center. The two resulting enantiomers could exhibit different binding affinities and efficacies. For example, one enantiomer might fit optimally into the binding site, while the other could experience steric hindrance. nih.gov The synthesis of optically active substituted piperazines is an area of active research. acs.orgrsc.org

Substitution on the Benzylic Carbon: If a substituent is placed on the methylene (B1212753) bridge connecting the phenyl ring to the piperazine nitrogen, a stereocenter would be created. The (R)- and (S)-enantiomers would orient the benzyl group and the rest of the molecule differently within the binding pocket, which could lead to significant differences in activity.

Chiral Substituents: The attachment of a substituent that is itself chiral would result in diastereomers, which often have distinct physicochemical and biological properties.

The differential activity of stereoisomers arises from the three-dimensional nature of receptor binding sites. An active enantiomer must align its key functional groups with the corresponding interaction points in the receptor. The inactive or less active enantiomer may be unable to achieve this optimal alignment. nih.gov Therefore, in the design of novel analogs of 4-benzylpiperazine-1-carboximidamide, the stereoselective synthesis and evaluation of individual stereoisomers would be a crucial step in developing potent and selective ligands.

Derivation of Design Principles for Enhanced Target Selectivity and Potency in Research Probes

Based on the analysis of the pharmacophore, the influence of substituents, and stereochemical factors, a set of design principles can be formulated for the development of potent and selective research probes based on the 4-benzylpiperazine-1-carboximidamide scaffold.

Core Scaffold Retention: The 4-benzylpiperazine-1-carboximidamide core should be retained as it embodies the essential pharmacophoric features: a basic nitrogen, a hydrophobic benzyl group, and a hydrogen-bonding carboximidamide moiety.

Systematic Benzyl Ring Substitution:

To enhance potency, explore small, lipophilic, or electron-donating substituents at the ortho- and para-positions of the benzyl ring to probe for favorable hydrophobic and electronic interactions.

To improve selectivity, introduce a variety of substituents at all positions (ortho, meta, and para) to identify regions of the binding pocket that are unique to the target of interest. For example, a bulky substituent might be tolerated by one receptor subtype but not another, thereby conferring selectivity.

Modification of the Carboximidamide Group:

While the carboximidamide group is important for hydrogen bonding, its replacement with bioisosteres such as guanidine (B92328), triazole, or tetrazole could be explored to fine-tune binding interactions and improve pharmacokinetic properties.

N-alkylation or N-arylation of the carboximidamide could provide additional vectors for exploring the binding site and modulating activity.

Introduction of Conformational Constraints and Stereocenters:

To reduce flexibility and lock in a bioactive conformation, consider incorporating the piperazine ring into a bicyclic system.

Introduce chiral centers, for example, by substituting the piperazine ring or the benzylic carbon. The subsequent separation and biological evaluation of the individual enantiomers could lead to the identification of more potent and selective ligands. rsc.org

By systematically applying these design principles, it is plausible to develop novel analogs of 4-benzylpiperazine-1-carboximidamide with enhanced potency and selectivity for specific biological targets, thereby creating valuable tools for pharmacological research.

常见问题

Q. What are the recommended synthetic routes for 4-Benzylpiperazine-1-carboximidamide hydrochloride, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a feasible route includes:

- Step 1: Reaction of benzyl chloride with piperazine under anhydrous conditions to form the benzylpiperazine intermediate.

- Step 2: Amidination via carbodiimide-mediated coupling of the intermediate with a nitrile source (e.g., cyanamide) .

- Optimization: Use dry solvents (e.g., THF or DCM), inert atmosphere, and controlled temperatures (0–25°C) to minimize side reactions. Purity (>98%) can be confirmed via HPLC and NMR spectroscopy .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include:

- Temperature: Store aliquots at –20°C, 4°C, and room temperature for 1–6 months.

- Humidity: Expose samples to 40–75% relative humidity.

- Analysis: Monitor degradation via HPLC (retention time shifts) and FTIR (functional group integrity). Stability data for structurally similar compounds (e.g., benzylpiperidine derivatives) suggest refrigeration (<4°C) in airtight, amber vials minimizes hydrolysis and oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .

- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Toxicity data gaps require assuming acute toxicity (LD50 < 300 mg/kg) based on structurally related piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological assays (e.g., IC50 values) may arise from:

- Purity Variability: Validate compound purity (>95%) via LC-MS and elemental analysis before assays.

- Assay Conditions: Standardize parameters (pH, temperature, solvent concentration) across studies. For example, DMSO concentrations >1% can alter cell membrane permeability .

- Control Experiments: Include positive controls (e.g., known receptor antagonists) and replicate assays in triplicate .

Q. What computational strategies are effective for predicting the compound’s mechanism of action in neurological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with serotonin/dopamine receptors. Optimize ligand conformations with force fields (e.g., AMBER).

- QSAR Modeling: Train models on piperazine derivatives with known activity data (e.g., Ki values) to predict binding affinity .

- Validation: Cross-reference computational predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. How can researchers design experiments to elucidate metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.

- CYP Inhibition Assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Toxicogenomics: Use RNA sequencing to identify upregulated oxidative stress genes (e.g., NRF2, HO-1) in exposed cell lines .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solvent Screening: Test solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry or gravimetric analysis.

- Structural Insights: Piperazine carboximidamide’s hydrochloride salt form likely enhances aqueous solubility (>10 mg/mL) due to ionic interactions, while organic solvents (e.g., DCM) may require sonication for dissolution .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

- Quality Control: Implement strict batch documentation (e.g., synthesis date, storage conditions) and pre-study NMR/HPLC validation.

- Blinding: Use coded samples to eliminate observer bias in dose-response assays .

Reference Standards & Regulatory Compliance

Q. What analytical standards are essential for validating the compound’s identity and purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。